Boc-4-bromo-D-phenylalanine
Overview
Description
Boc-4-bromo-D-phenylalanine, also known as ®-N-tert-butoxycarbonyl-4-bromo-D-phenylalanine, is a derivative of D-phenylalanine. It is characterized by the presence of a bromine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-D-phenylalanine typically involves the following steps:
Starting Material: The process begins with D-phenylalanine.
Bromination: The phenyl ring of D-phenylalanine is brominated using bromine or a brominating agent to introduce the bromine atom at the para position.
Protection: The amino group of the brominated D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial brominating agents and controlled reaction conditions to ensure high yield and purity.
Efficient Protection: Utilizing automated systems for the protection step to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Boc-4-bromo-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives of D-phenylalanine.
Deprotected Amino Acid: The primary product of deprotection is 4-bromo-D-phenylalanine.
Scientific Research Applications
Boc-4-bromo-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is utilized in the design and synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: this compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-4-bromo-D-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427239 | |
Record name | 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79561-82-3 | |
Record name | 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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